molecular formula C9H11ClN2O B8763866 6-Chloro-4-(isopropylamino)nicotinaldehyde

6-Chloro-4-(isopropylamino)nicotinaldehyde

Cat. No.: B8763866
M. Wt: 198.65 g/mol
InChI Key: MJFZDRIOIJLJRF-UHFFFAOYSA-N
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Description

6-Chloro-4-(isopropylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

6-chloro-4-(propan-2-ylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-8-3-9(10)11-4-7(8)5-13/h3-6H,1-2H3,(H,11,12)

InChI Key

MJFZDRIOIJLJRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC=C1C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of DMSO (13.43 mmol, 3.5 equiv.) in dry DCM (30 mL), oxalyl chloride (11.51 mmol, 3 equiv.) was added at −78° C. After being stirred for 20 min, (6-chloro-4-(isopropylamino)pyridin-3-yl)methanol (75) (770 mg, 3.84 mmol) was added to the above reaction mixture at −78° C. and stirred for 2 h. The reaction mixture was allowed to warm up to −20° C. and added Et3N (19.19 mmol, 5 equiv.) dropwise over a period of 5 mins. The reaction mixture was allowed to warm up to 0° C. over 30 mins and quenched with ice-flakes followed by 10% NaHCO3 solution. The organic layer was separated, aqueous layer was extracted with DCM (twice). The organic layers were collected together, dried over Na2SO4, filtered and concentrated to give crude aldehyde. The crude material obtained was purified by column chromatography through silica gel and EtOAc:pet ether as eluent provided the desired compound, 6-chloro-4-(isopropylamino)nicotinaldehyde. LC/MS: Acquity BEH C18 2.1×50 mm, 1.8 micron; Solvent A=0.1% TFA in water; Solvent B=0.1% TFA in ACN; gradient 0-100% B over 2 min; retention time: 0.76 min; LCMS (ES-API), m/z 199.26 (M+H).
Name
Quantity
13.43 mmol
Type
reactant
Reaction Step One
Quantity
11.51 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step Two
Name
Quantity
19.19 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using the three-step procedure of Example C5, ethyl 4,6-dichloronicotinate (20 g, 91 mmol) and isopropylamine (60% in water, 18 g, 182 mmol) were converted to 6-chloro-4-(isopropylamino)nicotinaldehyde (16 g, 81% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1 H), 8.43-8.39 (m, 2 H), 6.83 (s, 1 H), 3.84 (m, 1 H), 1.17 (d, J=6.4 Hz, 6 H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

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